molecular formula C6H9NO2 B572594 4,4-Dimethylpyrrolidine-2,3-dione CAS No. 1248826-72-3

4,4-Dimethylpyrrolidine-2,3-dione

Cat. No.: B572594
CAS No.: 1248826-72-3
M. Wt: 127.143
InChI Key: DWCPRKSTLNACAZ-UHFFFAOYSA-N
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Description

4,4-Dimethylpyrrolidine-2,3-dione is a heterocyclic organic compound with the molecular formula C6H9NO2. It is characterized by a pyrrolidine ring substituted with two methyl groups at the 4-position and two carbonyl groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethylpyrrolidine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-1,3-dioxane-2,5-dione with ammonia or primary amines, leading to the formation of the desired pyrrolidine-2,3-dione structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for yield and purity through the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethylpyrrolidine-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, hydroxylated compounds, and oxo derivatives .

Scientific Research Applications

4,4-Dimethylpyrrolidine-2,3-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,4-Dimethylpyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethylpyrrolidine-2,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4,4-dimethylpyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2)3-7-5(9)4(6)8/h3H2,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCPRKSTLNACAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717674
Record name 4,4-Dimethylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248826-72-3
Record name 4,4-Dimethylpyrrolidine-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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